4,4'-Dimethoxybibenzyl

概述

描述

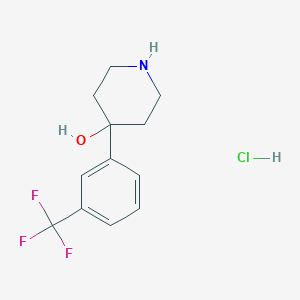

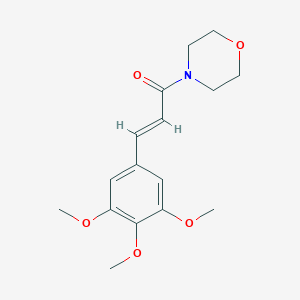

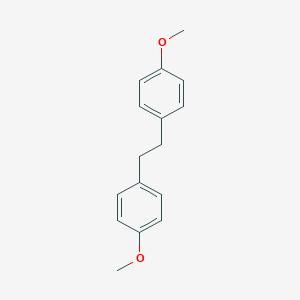

4,4'-Dimethoxybibenzyl (DMBB) is a natural compound that is found in many plants, including orchids, as well as in some fungi. It has been the subject of much research in recent years due to its potential therapeutic applications. DMBB is a biphenyl derivative, which means that it is composed of two benzene rings that are connected by a carbon-carbon double bond.

作用机制

The exact mechanism of action of 4,4'-Dimethoxybibenzyl is not fully understood, but it is believed to act by inhibiting various signaling pathways that are involved in cell growth and inflammation. 4,4'-Dimethoxybibenzyl has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. 4,4'-Dimethoxybibenzyl has also been found to inhibit the activity of STAT3, a transcription factor that plays a role in cell growth and survival.

生化和生理效应

4,4'-Dimethoxybibenzyl has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4,4'-Dimethoxybibenzyl has also been found to increase the levels of glutathione, an important antioxidant molecule. Additionally, 4,4'-Dimethoxybibenzyl has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

实验室实验的优点和局限性

One advantage of using 4,4'-Dimethoxybibenzyl in lab experiments is that it is a natural compound and can be easily synthesized. Additionally, 4,4'-Dimethoxybibenzyl has been shown to have a wide range of biological activities, making it a useful tool for studying various cellular processes. However, one limitation of using 4,4'-Dimethoxybibenzyl is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

未来方向

There are many future directions for the study of 4,4'-Dimethoxybibenzyl. One area of research is the development of 4,4'-Dimethoxybibenzyl-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the investigation of the molecular mechanisms by which 4,4'-Dimethoxybibenzyl exerts its biological effects. Additionally, the synthesis of 4,4'-Dimethoxybibenzyl derivatives with improved potency and selectivity could lead to the development of more effective drugs. Finally, the study of the pharmacokinetics and pharmacodynamics of 4,4'-Dimethoxybibenzyl could provide valuable information for its clinical use.

科学研究应用

4,4'-Dimethoxybibenzyl has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. 4,4'-Dimethoxybibenzyl has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 4,4'-Dimethoxybibenzyl has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

属性

CAS 编号 |

1657-55-2 |

|---|---|

产品名称 |

4,4'-Dimethoxybibenzyl |

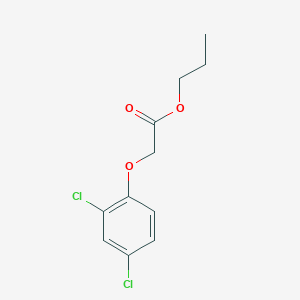

分子式 |

C16H18O2 |

分子量 |

242.31 g/mol |

IUPAC 名称 |

1-methoxy-4-[2-(4-methoxyphenyl)ethyl]benzene |

InChI |

InChI=1S/C16H18O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h5-12H,3-4H2,1-2H3 |

InChI 键 |

YPJNONWWTLUVEF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |

规范 SMILES |

COC1=CC=C(C=C1)CCC2=CC=C(C=C2)OC |

其他 CAS 编号 |

1657-55-2 |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)